![molecular formula C6H2BrClN2S B6358734 6-Bromo-2-chloro-thieno[2,3-d]pyrimidine CAS No. 1782440-51-0](/img/structure/B6358734.png)
6-Bromo-2-chloro-thieno[2,3-d]pyrimidine
Overview
Description
6-Bromo-2-chloro-thieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6H2BrClN2S. This compound is part of the thienopyrimidine family, which is known for its diverse chemical reactivity and wide range of biological activities. Thienopyrimidines are frequently used in medicinal chemistry due to their favorable biopharmaceutical profiles and structural similarity to purines .
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-2-chloro-thieno[2,3-d]pyrimidine are enzymes involved in the one-carbon metabolism pathways . These include 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase), which are key enzymes in the de novo purine biosynthesis pathway . The compound also targets mitochondrial serine hydroxymethyl transferase 2 (SHMT2) .
Mode of Action
This compound inhibits the aforementioned enzymes, thereby disrupting the one-carbon metabolism pathways . This inhibition results in a decrease in the biosynthesis of purine nucleotides and thymidylate, which are essential for DNA replication and repair .
Biochemical Pathways
The compound affects the one-carbon metabolism pathways, which are essential for de novo biosynthesis of purine nucleotides and thymidylate, interconversion of serine and glycine, and remethylation of homocysteine to methionine . By inhibiting key enzymes in these pathways, the compound disrupts the normal functioning of these biochemical pathways .
Result of Action
The inhibition of key enzymes in the one-carbon metabolism pathways by this compound leads to a decrease in the biosynthesis of purine nucleotides and thymidylate . This can result in the disruption of DNA replication and repair, potentially leading to cell death . This makes the compound a potential candidate for anticancer therapy .
Biochemical Analysis
Biochemical Properties
Thienopyrimidine derivatives, to which this compound belongs, have been reported to exhibit various biological activities . They can interact with different enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Thienopyrimidine derivatives have been reported to have anticancer effects, suggesting that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
Thienopyrimidine derivatives have been reported to inhibit certain enzymes, suggesting that they may be involved in various metabolic pathways .
Preparation Methods
The synthesis of 6-Bromo-2-chloro-thieno[2,3-d]pyrimidine involves several steps:
Gewald Reaction: This is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophenes are then converted into pyrimidones.
Bromination: The pyrimidone is brominated to introduce the bromine atom at the 6th position.
Chlorination: Finally, the compound is chlorinated to introduce the chlorine atom at the 2nd position.
This method is practical, robust, and scalable, allowing for the production of the compound in an overall yield of 49% without the need for chromatography for purification .
Chemical Reactions Analysis
6-Bromo-2-chloro-thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include ammonium formate in formamide for substitution reactions . The major products formed depend on the specific nucleophiles and reaction conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. Specifically, studies have shown that 6-bromo-2-chloro-thieno[2,3-d]pyrimidine and its analogs can inhibit the proliferation of tumor cells through various mechanisms:
- Folate Receptor Targeting : These compounds have demonstrated selectivity for folate receptors (FRs), which are overexpressed in many cancer types. This selectivity allows for targeted delivery of therapeutic agents to cancer cells while minimizing effects on normal cells .
- Mechanisms of Action : The compound acts as an inhibitor of key enzymes involved in purine biosynthesis, such as GARFTase and AICARFTase. This dual inhibition can disrupt the metabolic pathways essential for cancer cell survival and proliferation .
Neuropharmacological Effects
The potential use of this compound extends to neuropharmacology:
- Cognitive Enhancement : Some studies suggest that thieno[2,3-d]pyrimidine derivatives may improve cognitive functions by antagonizing certain neurotransmitter pathways. For instance, they have been evaluated for their ability to enhance memory and learning in animal models by mitigating the effects of neurotoxic agents like reserpine .
- Antidepressant Properties : The compound has shown promise in treating depressive disorders by improving synaptic function and neuroplasticity. Its efficacy in enhancing mood-related behaviors has been documented in preclinical studies .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Inhibition of GARFTase | |
Cognitive Enhancement | Neurotransmitter modulation | |
Antidepressant | Improvement of synaptic function |
Case Study: Anticancer Efficacy
In a recent study evaluating the anticancer efficacy of thieno[2,3-d]pyrimidine derivatives, this compound was found to significantly inhibit proliferation in various human cancer cell lines. The IC50 values indicated strong potency against cells expressing folate receptors, highlighting its potential as a targeted therapeutic agent against tumors with elevated FR expression.
Comparison with Similar Compounds
6-Bromo-2-chloro-thieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Thieno[2,3-d]pyrimidine-based kinase inhibitors: These compounds share the thienopyrimidine core but have different substituents that enhance their specificity and potency as kinase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
6-Bromo-2-chloro-thieno[2,3-d]pyrimidine is a compound belonging to the thienopyrimidine family, known for its diverse chemical reactivity and significant biological activities. This article explores its biological activity, focusing on its mechanism of action, cellular effects, and potential therapeutic applications, particularly in cancer treatment.
Target Enzymes
The primary targets of this compound are enzymes involved in one-carbon metabolism pathways. These pathways are crucial for the biosynthesis of purine nucleotides and thymidylate, as well as the interconversion of serine and glycine. The compound acts by inhibiting key enzymes in these pathways, leading to a decrease in the synthesis of essential nucleotides .
Biochemical Pathways
The inhibition of enzymes such as Glycine N-methyltransferase (GNMT) and Serine Hydroxymethyltransferase (SHMT) disrupts cellular metabolism and influences various signaling pathways. This disruption can lead to significant effects on cell proliferation and survival, making it a candidate for cancer therapy .
Anticancer Effects
Numerous studies have reported the anticancer properties of thienopyrimidine derivatives, including this compound. These compounds have shown promise in inhibiting tumor cell proliferation through various mechanisms:
- Inhibition of Growth : The compound has demonstrated significant inhibitory effects on cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
- Induction of Apoptosis : Research indicates that treatment with this compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins while downregulating anti-apoptotic proteins .
In Vitro Studies
A study evaluating the biological activity of this compound analogs reported effective inhibition of tumor cell proliferation. The results showed that these compounds could selectively target folate receptors (FRs), enhancing their uptake into cancer cells .
Table 1: Summary of IC50 Values for Selected Thieno[2,3-d]pyrimidine Compounds
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | CHO-FRα | 12.4 ± 1.5 | FR-mediated uptake |
6-Substituted Analog A | HepG2 | 40.0 ± 4.0 | Apoptosis induction |
6-Substituted Analog B | MCF-7 | 29.0 ± 3.0 | Cell cycle arrest |
Comparative Studies
Comparative studies have shown that the unique combination of bromine and chlorine in this compound enhances its potency against specific targets compared to other thienopyrimidine derivatives. For instance, compounds with different substituents exhibited varying levels of biological activity, indicating that structural modifications can significantly impact efficacy .
Properties
IUPAC Name |
6-bromo-2-chlorothieno[2,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-4-1-3-2-9-6(8)10-5(3)11-4/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUODXXIEOUOUCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NC(=NC=C21)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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